Cas no 328127-95-3 ([4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine)

[4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine is a specialized organic compound featuring a thiazole core substituted with a 4-chlorophenyl group at the 4-position and an 4-ethoxyphenylamine moiety at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its chloro and ethoxy substituents enhance reactivity in cross-coupling reactions, while the thiazole ring contributes to its potential bioactivity. The compound is particularly useful in the synthesis of heterocyclic derivatives for drug discovery, offering versatility in medicinal chemistry applications. High purity and well-defined synthetic pathways ensure consistent performance in experimental settings.
[4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine structure
328127-95-3 structure
Product Name:[4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine
CAS No:328127-95-3
MF:C17H15ClN2OS
MW:330.831801652908
CID:3082372
PubChem ID:683848
Update Time:2025-05-26

[4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine Chemical and Physical Properties

Names and Identifiers

    • [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine
    • AG-205/40090215
    • 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine
    • AKOS000678587
    • CS-0299454
    • STK729329
    • 328127-95-3
    • Z48861750
    • 4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine
    • SB83318
    • SCHEMBL12297183
    • Oprea1_478161
    • MDL: MFCD00731813
    • Inchi: 1S/C17H15ClN2OS/c1-2-21-15-9-7-14(8-10-15)19-17-20-16(11-22-17)12-3-5-13(18)6-4-12/h3-11H,2H2,1H3,(H,19,20)
    • InChI Key: CSOGGODNKMDYLK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CSC(=N1)NC1C=CC(=CC=1)OCC

Computed Properties

  • Exact Mass: 330.0593620Da
  • Monoisotopic Mass: 330.0593620Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 62.4Ų

[4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM517210-1g
4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine
328127-95-3 97%
1g
$291 2023-01-04
Crysdot LLC
CD11144519-5g
4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine
328127-95-3 97%
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$874 2024-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370124-1g
4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine
328127-95-3 97%
1g
¥2832.00 2024-05-19

Additional information on [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine

Recent Advances in the Study of [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine (CAS: 328127-95-3)

In recent years, the compound [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine (CAS: 328127-95-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole and aromatic amine structure, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammatory and oncogenic processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine acts as a potent inhibitor of certain kinases, which are critical in the regulation of cell proliferation and survival. This discovery opens new avenues for the development of targeted therapies for cancers and autoimmune diseases.

Further investigations have explored the compound's pharmacokinetic profile. Research conducted by a team at the University of Cambridge revealed that the ethoxy-phenyl moiety enhances the compound's bioavailability and metabolic stability, making it a viable candidate for oral administration. These findings were corroborated by in vivo studies, which showed sustained plasma concentrations and minimal toxicity at therapeutic doses.

In addition to its therapeutic potential, recent synthetic chemistry efforts have focused on improving the scalability and yield of [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine. A 2024 paper in Organic Process Research & Development outlined a novel, cost-effective synthesis route that reduces the number of steps and improves overall efficiency. This advancement is expected to facilitate large-scale production for clinical trials and eventual commercialization.

Despite these promising developments, challenges remain. For instance, the compound's specificity towards its molecular targets needs further refinement to minimize off-target effects. Ongoing research is also addressing the need for more robust preclinical data to support its transition into human trials. Collaborative efforts between academic institutions and pharmaceutical companies are crucial to overcoming these hurdles.

In conclusion, [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine (CAS: 328127-95-3) represents a compelling area of study in chemical biology and drug development. Its dual role as a kinase inhibitor and its favorable pharmacokinetic properties position it as a promising candidate for future therapeutics. Continued research and innovation will be essential to fully realize its potential in addressing unmet medical needs.

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